molecular formula C8H14ClNO2 B13062339 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B13062339
M. Wt: 191.65 g/mol
InChI Key: IXBURHCJBXFWLB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a chloromethyl group at position 5 and a branched 2-methylpropyl (isobutyl) group at position 3 of the oxazolidin-2-one heterocycle. Oxazolidinones are a class of five-membered heterocyclic compounds with diverse biological and synthetic applications, including antimicrobial, muscle relaxant, and enzyme-inhibitory activities . The chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the isobutyl group contributes steric bulk and lipophilicity, influencing pharmacokinetic properties.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

5-(chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14ClNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3

InChI Key

IXBURHCJBXFWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(OC1=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylpropyl)-1,3-oxazolidin-2-one with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxazolidinone N-oxides.

    Reduction: Formation of hydroxymethyl or aminomethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that oxazolidinones, including 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one, exhibit antimicrobial properties. They are particularly effective against Gram-positive bacteria due to their mechanism of action, which involves inhibiting protein synthesis by binding to the bacterial ribosome.

Case Study: Efficacy Against Resistant Strains
A study demonstrated that derivatives of oxazolidinones were effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural modifications enhance its potency and selectivity towards bacterial ribosomes, making it a candidate for developing new antibiotics targeting resistant strains .

Agricultural Applications

Fungicidal Properties
The compound has shown promise in controlling plant diseases caused by fungal pathogens. Its application can lead to systemic protection within plants, effectively managing diseases such as those caused by Phytophthora species.

Case Study: Control of Fungal Infections in Cotton
In greenhouse trials, cotton seeds treated with this compound exhibited a significant increase in germination rates compared to untreated seeds when exposed to Pythium spp. The treated seeds had an emergence rate of 88%, while untreated seeds failed to germinate .

Summary of Applications

Application Area Description Case Studies/Findings
Medicinal ChemistryAntimicrobial activity against Gram-positive bacteriaEffective against MRSA; structural modifications enhance potency
Agricultural ScienceControl of fungal infections in cropsIncreased germination rates in cotton seeds treated with the compound

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The oxazolidinone ring may also interact with specific molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one with analogous compounds:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Methylpropyl (isobutyl) C₈H₁₄ClNO₂ 191.66 Chloromethyl enhances reactivity; isobutyl increases lipophilicity.
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl C₁₀H₁₀ClNO₂ 211.65 Aromatic phenyl group improves π-π stacking interactions; higher MW.
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one Cyclohexyl C₁₀H₁₆ClNO₂ 217.69 Cyclohexyl adds steric bulk; enhances metabolic stability.
Deshydroxy-chloro Tedizolid 3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl C₁₇H₁₄ClFN₆O₂ 396.78 Fluorine and tetrazole groups improve bioavailability and target binding.
5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one (2-Chlorophenyl)methyl C₁₀H₁₀ClNO₂ 211.65 Chlorophenyl enhances electronic effects; potential CNS activity.

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Lipophilicity : Isobutyl and cyclohexyl groups increase logP values, improving membrane permeability.
    • Electron-Withdrawing Groups : Chlorine and fluorine enhance electrophilicity and metabolic resistance .
    • Steric Hindrance : Bulky substituents (e.g., cyclohexyl) reduce enzymatic degradation but may limit target accessibility.

Biological Activity

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activity, particularly in agricultural applications as a fungicide. This article explores its biological activity, including mechanisms of action, efficacy against pathogens, and relevant case studies.

  • Chemical Formula: C₈H₁₁ClN₂O₂
  • Molecular Weight: 191.65 g/mol
  • CAS Number: 1934764-40-5

The biological activity of this compound primarily involves its efficacy as a fungicide. The compound exhibits systemic properties that allow it to penetrate plant tissues and provide protection against various fungal and bacterial pathogens. The mode of action includes:

  • Inhibition of Pathogen Growth: The compound disrupts the metabolic processes of pathogens, leading to reduced growth and viability.
  • Systemic Protection: When applied to soil or plant surfaces, it can move within the plant, offering protection even to untreated parts.

Efficacy Against Plant Pathogens

Research indicates that this oxazolidinone derivative is effective against several significant plant pathogens, including:

PathogenTypeEffectiveness
Phytophthora infestansFungalHigh
Plasmopara viticolaFungalModerate
Pythium spp.FungalHigh
Agrobacterium tumefaciensBacterialModerate
Xanthomonas vesicatoriaBacterialHigh

Case Studies

  • Fungal Disease Control in Rice:
    A study demonstrated that this compound effectively controlled rice diseases such as blast and brown spot when applied preventively or curatively. The application method involved treating the soil or directly applying the compound to infected areas .
  • Field Trials on Tomato Plants:
    In field trials conducted on tomato plants infected with Pythium spp., the compound showed a significant reduction in disease severity compared to untreated controls. The systemic nature of the compound allowed for protection of non-treated leaves .
  • Comparative Study with Other Fungicides:
    A comparative study evaluated the effectiveness of this oxazolidinone against other common fungicides. Results indicated that it provided comparable or superior control over certain fungal pathogens, suggesting its potential as a viable alternative in integrated pest management strategies .

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